molecular formula C14H19NO5S B7576684 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid

4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid

Cat. No.: B7576684
M. Wt: 313.37 g/mol
InChI Key: VLVLVOUPIWYLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzoic acid moiety linked to an oxolane ring through a sulfamoylmethyl group. This unique arrangement of functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the oxolane ring, followed by its attachment to the benzoic acid derivative through a sulfamoylmethyl linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural stability, while the benzoic acid moiety can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

IUPAC Name

4-[2-(oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c16-14(17)12-5-3-11(4-6-12)10-21(18,19)15-8-7-13-2-1-9-20-13/h3-6,13,15H,1-2,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVLVOUPIWYLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCNS(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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